molecular formula C19H29N3O2S B6057963 7-(2,2-Dimethylpropyl)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one

7-(2,2-Dimethylpropyl)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6057963
M. Wt: 363.5 g/mol
InChI Key: AQTGJDNIJHPDLV-UHFFFAOYSA-N
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Description

7-(2,2-Dimethylpropyl)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2,7-diazaspiro[45]decan-6-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,2-Dimethylpropyl)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the thiazole and diazaspiro moieties. Common reagents used in these reactions include organolithium reagents, thionyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(2,2-Dimethylpropyl)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 7-(2,2-Dimethylpropyl)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of 7-(2,2-Dimethylpropyl)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,2-Dimethylpropyl)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one can be compared with other spirocyclic compounds, such as spirooxindoles and spirotetrahydroquinolines.
  • Thiazole-containing compounds, such as 2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one, share similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of the spirocyclic core and the thiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-(2,2-dimethylpropyl)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2S/c1-13-15(25-14(2)20-13)16(23)21-10-8-19(12-21)7-6-9-22(17(19)24)11-18(3,4)5/h6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTGJDNIJHPDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC3(C2)CCCN(C3=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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